molecular formula C12H16BrN B2506197 (R)-1-Benzyl-3-bromopiperidine CAS No. 1353997-04-2

(R)-1-Benzyl-3-bromopiperidine

Cat. No. B2506197
CAS RN: 1353997-04-2
M. Wt: 254.171
InChI Key: HZMKHYIGONDYCG-GFCCVEGCSA-N
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Description

“®-1-Benzyl-3-bromopiperidine” is a chemical compound with the CAS number 1353997-04-2 . It has a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol .

Scientific Research Applications

Alpha-pyridylation of Chiral Amines

Research by Clayden and Hennecke (2008) discusses the use of brominated electron-deficient arenes, which include (R)-1-Benzyl-3-bromopiperidine, in palladium-catalyzed coupling with ureas. This process leads to stereospecific and regiospecific transfer of the pyridyl group, creating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).

Enantioselective Benzylation in Drug Synthesis

Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using a phase-transfer catalyst. This method is significant for preparing biologically active compounds that contain a chiral 3-benzylpiperidine backbone, which is a component of (R)-1-Benzyl-3-bromopiperidine (Wang et al., 2018).

Ligand Development for σ-Receptor Affinity

Maier and Wünsch (2002) synthesized a series of spiropiperidines derived from (R)-1-Benzyl-3-bromopiperidine. These compounds were investigated for their affinity to σ1- and σ2-receptors, showing that certain substituents enhance σ1-receptor affinity (Maier & Wünsch, 2002).

Synthesis of Functionalized Benzene Derivatives

Research by Reus et al. (2012) on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one, provides insight into the use of brominated compounds like (R)-1-Benzyl-3-bromopiperidine in the development of benzyne precursors and Lewis acid catalysts (Reus et al., 2012).

Enantioselective Synthesis of Piperidines

Zhou et al. (2013) demonstrated a catalytic enantioselective bromocyclization of olefinic amides, converting enantioenriched 2-substituted 3-bromopiperidines to 3-substituted piperidines. This process has applications in the synthesis of dopaminergic drugs (Zhou et al., 2013).

properties

IUPAC Name

(3R)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-3-bromopiperidine

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